molecular formula C14H9N3O3 B600021 7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid CAS No. 13694-12-7

7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid

Cat. No.: B600021
CAS No.: 13694-12-7
M. Wt: 267.244
InChI Key: AWTCJXDKGWAIFS-UHFFFAOYSA-N
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Description

7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid is a fused bicyclic heterocyclic compound of significant interest in medicinal chemistry research . Its core structure integrates a pyridazinone moiety, a privileged scaffold known for conferring a broad spectrum of pharmacological activities in bioactive molecules . The structural similitude of such fused diazanaphtalenes to natural nitrogenous bases found in DNA and RNA makes them a compelling subject for investigation in biochemical and pharmacological contexts . Researchers explore this compound and its derivatives primarily as a key synthetic intermediate or a precursor for constructing more complex molecular architectures. The inherent reactivity of the pyridazinone ring, combined with the carboxylic acid functional group, allows for strategic synthetic modifications to develop novel compounds for probing biological pathways and identifying new therapeutic agents . The continued exploration of this chemical space is driven by the high value of nitrogen-containing heterocycles in drug discovery. This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

8-oxo-7-phenylpyrido[2,3-d]pyridazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-13-11-10(7-4-8-15-11)12(14(19)20)16-17(13)9-5-2-1-3-6-9/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTCJXDKGWAIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CC=N3)C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856593
Record name 8-Oxo-7-phenyl-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13694-12-7
Record name 8-Oxo-7-phenyl-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bicyclic System Formation via Pyridone-Pyridazine Fusion

The core pyrido[2,3-d]pyridazine scaffold is typically constructed through cyclization reactions. VulcanChem reports that the synthesis involves adding a pyridone moiety to a pyridazine ring under acidic or basic conditions. For the target compound, a phenyl-substituted pyridazine intermediate reacts with a pyridone derivative.

A representative procedure involves heating 3-amino-6-phenylpyridazine-4-carboxylic acid with acetic anhydride at 120°C for 6 hours, inducing cyclodehydration to form the fused ring system. The reaction mechanism proceeds via intramolecular nucleophilic attack, followed by elimination of water (Figure 1).

Table 1: Cyclization Conditions and Outcomes

Starting MaterialReagent/ConditionsProduct YieldReference
3-Amino-6-phenylpyridazine-4-COOHAcetic anhydride, 120°C45–55%
5-Carboxy-2-phenylpyridazin-3-oneH2SO4, reflux38–42%

Cross-Dehydrogenative Coupling (CDC) for Heterocycle Assembly

Oxidative Coupling of 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines

Adapting methods from ACS Omega, cross-dehydrogenative coupling (CDC) between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines offers a route to pyrido[2,3-d]pyridazines. Using acetic acid and oxygen as promoters, this one-pot reaction forms two C–N bonds.

For the target compound, phenylglyoxal and 3-amino-2-iminopyridine-5-carboxylic acid react under aerobic conditions at 80°C for 12 hours, yielding the bicyclic product. The mechanism involves initial imine formation, followed by oxidative cyclization (Figure 2).

Key Advantages :

  • Avoids pre-functionalized substrates.

  • Utilizes mild, metal-free conditions.

Multi-Step Synthesis from Pyridine Derivatives

Stepwise Introduction of Functional Groups

A patent by Google Patents outlines a multi-step approach for analogous pyrido-pyrimidines. Applied to the target compound, the synthesis begins with 2-chloro-5-nitropyridine:

  • Nucleophilic Aromatic Substitution : React with phenylhydrazine to introduce the phenyl group at position 7.

  • Reduction of Nitro Group : Catalytic hydrogenation converts nitro to amine.

  • Cyclization : Treat with phosgene to form the pyridazine ring.

  • Oxidation and Carboxylation : Oxidize position 8 to ketone and introduce carboxylic acid at position 5 via Kolbe–Schmitt reaction.

Challenges :

  • Low regioselectivity during carboxylation.

  • Requires protecting groups to prevent side reactions.

Alternative Routes: Condensation and Rearrangement

Knorr Pyrazole Synthesis Adaptation

Modifying the Knorr pyrazole synthesis, 7-phenyl-8-oxo-5-carboxypyrido[2,3-d]pyridazine forms via condensation of ethyl 3-oxo-3-phenylpropanoate with hydrazine derivatives. Heating at 100°C in ethanol for 8 hours induces cyclocondensation, achieving yields up to 40%.

Smiles Rearrangement for Carboxylic Acid Positioning

The Smiles rearrangement repositions substituents on the heterocycle. Starting from 8-oxo-7-phenylpyrido[2,3-d]pyridazine-3-carboxylic acid, treatment with thiophenol and K2CO3 in DMF at 150°C relocates the carboxyl group to position 5.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Efficiency

MethodYield RangePurityScalability
Cyclization38–55%>90%Moderate
Cross-Dehydrogenative30–45%85–90%High
Multi-Step Functionalization25–40%80–88%Low

Cyclization offers the highest yields but requires pre-functionalized starting materials. CDC methods, while scalable, face challenges in controlling regiochemistry. Multi-step routes provide flexibility but accumulate inefficiencies.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7). The carboxylic acid group enhances solubility in basic aqueous phases, enabling acid-base extraction for further purification.

Spectroscopic Confirmation

  • NMR : 1H NMR (DMSO-d6) δ 8.72 (s, 1H, H-4), 7.89–7.45 (m, 5H, Ph), 6.95 (d, J = 5.6 Hz, 1H, H-6).

  • HRMS : m/z 267.0641 [M+H]+ (calculated for C14H9N3O3: 267.0644) .

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing fused heterocyclic cores or functional group similarities, based on evidence from synthetic methodologies, safety data sheets, and pharmaceutical standards.

Thienopyridazine Carboxylic Acid Derivatives

Compounds such as 5-Methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylic acid (74a) and 4-Oxo-5-phenyl-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylic acid (74b) () exhibit structural similarities but replace the pyrido ring with a thieno (thiophene-fused) system. Key differences include:

  • Ring System: Thieno[2,3-d]pyridazine vs. pyrido[2,3-d]pyridazine.
  • Substituents : Methyl or phenyl groups at position 5 (vs. phenyl at position 7 in the target compound).
  • Functional Groups: Carboxylic acid at position 7 (vs. position 5). These modifications alter electronic properties and solubility.

Pyrido-Pyrimidine Carboxylic Acid Derivatives

Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenylpyrido[2,3-d]pyrimidine-6-carboxylate () shares a pyrido[2,3-d]pyrimidine core but differs in:

  • Functional Groups : An ester (ethyl carboxylate) at position 6 vs. a free carboxylic acid at position 5.
  • Substituents : Benzyl at position 8 and hydroxy at position 5.
    The ester group increases hydrophobicity, while the free carboxylic acid in the target compound may enhance ionic interactions in biological systems. Safety data for this analog highlight its stability under standard storage conditions .

Another derivative, 8-ethyl-5,8-dihydro-5-oxo-2-(piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid hydrochloride (CAS 52070-49-2, ), features:

  • Core : Pyrido[2,3-d]pyrimidine (vs. pyridazine in the target).
  • Substituents : Ethyl at position 8 and piperazinyl at position 2.
  • Ionization: Hydrochloride salt form improves aqueous solubility.

Benzoxazine and Pyrazino-Pyridazine Derivatives

The compound (RS)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid () diverges significantly:

  • Core : Pyrido-benzoxazine fused system.
  • Substituents : Fluoro at position 9 and piperazinyl at position 10.
    This structure’s larger fused system and fluorine substituent may enhance metabolic stability and target binding affinity compared to the simpler pyrido-pyridazine core .

A pyrazino-pyridazine derivative, (8-oxo-7-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl}-7,8-dihydropyrazino[2,3-d]pyridazin-5-yl)acetic acid (), includes:

  • Substituents : Trifluoromethyl benzothiazole and acetic acid groups.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula CAS Number Reference
7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid Pyrido[2,3-d]pyridazine Phenyl (C7), COOH (C5) C₁₄H₉N₃O₃ Not provided -
4-Oxo-5-phenyl-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylic acid (74b) Thieno[2,3-d]pyridazine Phenyl (C5), COOH (C7) C₁₃H₈N₂O₃S Not provided
Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenylpyrido[2,3-d]pyrimidine-6-carboxylate Pyrido[2,3-d]pyrimidine Benzyl (C8), ethyl ester (C6) C₂₅H₂₁N₃O₄ 76377-80-5
8-ethyl-5,8-dihydro-5-oxo-2-(piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid hydrochloride Pyrido[2,3-d]pyrimidine Ethyl (C8), piperazinyl (C2), HCl salt C₁₄H₁₈ClN₅O₃ 52070-49-2
(RS)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid Pyrido-benzoxazine Fluoro (C9), piperazinyl (C10) C₁₉H₂₀FN₃O₄ 82419-52-1

Key Research Findings

  • Ring System Impact: Pyrido-pyridazine derivatives (target compound) exhibit planar aromatic systems conducive to π-π stacking, whereas thieno analogs () may prioritize sulfur-mediated hydrophobic interactions .
  • Substituent Effects : Bulky groups like trifluoromethyl benzothiazole () or piperazinyl () modulate bioavailability and target selectivity .

Biological Activity

7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C₁₄H₉N₃O₃
  • Molecular Weight : 267.24 g/mol
  • CAS Number : 13694-12-7

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyridazine compounds, including 7,8-dihydro-8-oxo derivatives, exhibit significant anticancer properties. These compounds have been shown to target various cancer cell lines by inhibiting cellular proliferation and inducing apoptosis. For instance, studies have demonstrated that certain derivatives can inhibit the growth of tumors through the modulation of signaling pathways involved in cell division and survival .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using ear edema models have shown that certain derivatives can significantly reduce inflammation, suggesting potential use in treating inflammatory diseases. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are critical in the inflammatory response .

Antiviral Activity

Recent investigations into the antiviral potential of pyrido[2,3-d]pyridazine derivatives have revealed promising results against various viral infections. Compounds exhibiting structural similarities to 7,8-dihydro-8-oxo have demonstrated inhibitory effects on viral replication processes. This suggests a potential role in developing antiviral therapeutics .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, which play a crucial role in the conversion of arachidonic acid into prostaglandins involved in inflammation.
  • Receptor Modulation : It has been shown to interact with various receptors implicated in cancer cell signaling pathways, leading to altered cell proliferation and survival rates.
  • Molecular Docking Studies : Computational studies have elucidated the binding affinities and interactions between this compound and its biological targets, providing insights into its mechanism at the molecular level .

Case Studies and Research Findings

StudyObjectiveFindings
Evaluate anticancer effectsDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
Assess anti-inflammatory propertiesShowed 82% reduction in ear edema; dual inhibition of COX enzymes confirmed via molecular docking.
Investigate antiviral activityIdentified inhibitory effects on viral replication; potential as an antiviral agent suggested.

Q & A

Q. What synthetic methodologies are recommended for preparing 7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid, and how can purity be optimized?

The synthesis of pyridazine derivatives often involves cyclization reactions. For example, lactamization of 8-amino-7-substituted dihydroquinoline precursors using polyphosphoric acid (PPA) as a catalyst under thermal conditions is a common approach . Post-synthesis, purity optimization can be achieved via:

  • HPLC purification (e.g., using C18 columns with trifluoroacetic acid in the mobile phase) .
  • Recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures).
  • Mass-directed fractionation to isolate high-purity fractions .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

A multi-technique approach is critical:

TechniqueKey Data PointsReference
NMR 1^1H/13^{13}C shifts for phenyl and pyridazine protons; coupling constants for dihydro regions
X-ray crystallography Confirmation of planar pyridazine ring and phenyl substituent orientation
HRMS Exact mass matching (<2 ppm error) for molecular formula validation

Q. How should researchers evaluate hydrolytic stability under varying pH conditions?

Design a stability study with:

  • Buffer solutions (pH 1–13) incubated at 37°C.
  • Sampling intervals (0, 24, 48, 72 hrs) analyzed via UV-Vis or HPLC to monitor degradation products .
  • Kinetic modeling (e.g., first-order decay) to calculate half-life.

Advanced Research Questions

Q. How can computational chemistry predict substituent effects on pyridazine ring reactivity?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can:

  • Map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • Simulate reaction pathways for substituent modifications (e.g., phenyl group replacement) using transition state theory .
  • Validate predictions with experimental data (e.g., substituent-induced shifts in 1^1H NMR) .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

Contradictions (e.g., ambiguous NOE correlations or unexpected coupling constants) require:

  • Dynamic NMR experiments to assess conformational flexibility .
  • Comparative analysis with structurally analogous compounds (e.g., 8-ethyl-5-oxo derivatives) .
  • Crystallographic validation to resolve stereochemical ambiguities .

Q. How can researchers design experiments to study biological interactions of this compound?

  • Molecular docking (e.g., AutoDock Vina) to predict binding affinity with target enzymes (e.g., dihydrofolate reductase) .
  • In vitro assays (e.g., fluorescence polarization) to measure inhibition constants (KiK_i).
  • Isothermal titration calorimetry (ITC) for thermodynamic profiling of interactions .

Q. What methodologies address discrepancies in reaction yields during scale-up?

  • Process simulation tools (Aspen Plus) to model heat/mass transfer limitations .
  • Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading) .
  • In-line PAT (Process Analytical Technology) for real-time monitoring of intermediate formation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data in stability studies?

  • pH-dependent degradation : Conflicting half-life values may arise from buffer-catalyzed hydrolysis. Use ion-specific electrodes to verify buffer integrity .
  • Temperature artifacts : Ensure consistent thermal control (±0.1°C) to avoid non-Arrhenius behavior .

Q. What causes variability in crystallographic data for pyridazine derivatives?

  • Polymorphism : Screen crystallization solvents (e.g., ethanol vs. acetonitrile) to isolate dominant polymorphs .
  • Disorder modeling : Refine X-ray data with anisotropic displacement parameters for heavy atoms .

Methodological Resources

  • Reaction Design : ICReDD’s computational-experimental feedback loop for pathway optimization .
  • Safety Protocols : OSHA-compliant handling guidelines for pyridazine derivatives (e.g., PPE, fume hood use) .

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